N-(2-methoxy-5-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a methyl group, and a pyridinyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile oxide under controlled conditions.
Attachment of the pyridinyl group: The oxadiazole intermediate is then reacted with a pyridine derivative to introduce the pyridinyl group.
Amide formation: The final step involves the reaction of the intermediate with 2-methoxy-5-methylbenzoic acid to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form a corresponding amine.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Probes: Use in the development of probes for studying biological processes.
Industry
Polymer Science: Use in the synthesis of polymers with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring and pyridinyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(2-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(2-methoxy-5-methylphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
Uniqueness
The presence of both the methoxy and methyl groups on the phenyl ring, along with the specific positioning of the pyridinyl group, gives N-(2-methoxy-5-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide unique chemical and biological properties
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C18H18N4O3/c1-12-5-6-15(24-2)14(10-12)20-16(23)7-8-17-21-18(22-25-17)13-4-3-9-19-11-13/h3-6,9-11H,7-8H2,1-2H3,(H,20,23) |
InChI Key |
AYVLHDXFWOZXFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3 |
Origin of Product |
United States |
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